

An In-depth Technical Guide to N-Butyl Nortadalafil

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Compound of Interest		
Compound Name:	N-Butyl Nortadalafil	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of **N-Butyl Nortadalafil**, a potent analog of Tadalafil. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Molecular Data

N-Butyl Nortadalafil is recognized as a significant analog of Tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Its structural similarity to Tadalafil underpins its presumed mechanism of action and pharmacological properties.[2] The core quantitative data for **N-Butyl Nortadalafil** are summarized in the table below for clarity and ease of comparison.

Property	Value	Citations
Molecular Weight	431.48 g/mol	[3][4][5]
Molecular Formula	C25H25N3O4	[4][5]
CAS Number	171596-31-9	[6][4]

Structural Relationship and Synthesis Precursors



N-Butyl Nortadalafil is a derivative of Nortadalafil (also known as N-desmethyl tadalafil), which itself is a metabolite and analog of Tadalafil.[2][7] The key structural difference is the substitution of the N-methyl group in Tadalafil with an N-butyl group in **N-Butyl Nortadalafil**. This modification is significant in the study of structure-activity relationships of PDE5 inhibitors. [7]

Figure 1: Structural relationship of Tadalafil and its analogs.

Inferred Signaling Pathway: PDE5 Inhibition

As an analog of Tadalafil, **N-Butyl Nortadalafil** is presumed to exert its biological effects through the selective inhibition of phosphodiesterase type 5 (PDE5).[1][2] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2][8] By inhibiting PDE5, **N-Butyl Nortadalafil** would increase intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[2][8] This mechanism is central to the therapeutic effects of Tadalafil in conditions such as erectile dysfunction and pulmonary arterial hypertension.[8][9]

The signaling cascade is initiated by the release of nitric oxide (NO), which stimulates guanylate cyclase to produce cGMP.[8] The accumulation of cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[4]

Figure 2: Inferred signaling pathway of N-Butyl Nortadalafil via PDE5 inhibition.

Experimental Protocols

To confirm the inhibitory activity of **N-Butyl Nortadalafil** against PDE5, a fluorescence-based enzymatic assay can be employed. This type of assay is a rapid and sensitive method for screening and characterizing PDE5 inhibitors.

Methodology:

- Reagent Preparation:
 - Recombinant human PDE5 enzyme.
 - Fluorescently labeled cGMP substrate.



- Assay buffer.
- N-Butyl Nortadalafil stock solution (in a suitable solvent like DMSO).
- · Assay Procedure:
 - A dilution series of N-Butyl Nortadalafil is prepared.
 - The PDE5 enzyme is incubated with varying concentrations of N-Butyl Nortadalafil.
 - The enzymatic reaction is initiated by the addition of the fluorescently labeled cGMP substrate.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is terminated, and the fluorescence is measured. A decrease in the degradation of the fluorescent cGMP substrate, leading to a higher fluorescence signal, indicates PDE5 inhibition.
- Data Analysis:
 - The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HPLC is a standard method for the identification and quantification of Tadalafil and its analogs in various matrices, including pharmaceutical formulations and dietary supplements.

Methodology:

- Sample Preparation:
 - The sample containing N-Butyl Nortadalafil is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).
 - The solution is filtered through a 0.45 μm filter to remove particulate matter.
- Chromatographic Conditions:
 - Column: A C18 or phenyl-bonded silica gel column is typically used.



- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid reagent like trifluoroacetic acid).
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 285 nm.
- Column Temperature: Maintained at a constant temperature, for instance, 35°C.
- Analysis:
 - The prepared sample is injected into the HPLC system.
 - The retention time of the peak corresponding to N-Butyl Nortadalafil is compared with that of a reference standard for identification.
 - The peak area is used for quantification against a calibration curve prepared from known concentrations of the reference standard.

Figure 3: General experimental workflow for the HPLC analysis of N-Butyl Nortadalafil.

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